3-Amino-1-methylpyrazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methylpyrazin-1-ium iodide is a chemical compound with the molecular formula C5H8N3I It is a derivative of pyrazine, featuring an amino group and a methyl group attached to the pyrazine ring, and an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpyrazin-1-ium iodide typically involves the reaction of 1-methylpyrazine with an appropriate amine source under acidic conditions. One common method is the diazotization of 1-methylpyrazine followed by the reaction with an iodide source.
Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-methylpyrazin-1-ium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyrazine derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazines.
Scientific Research Applications
3-Amino-1-methylpyrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of pyrazine derivatives on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-methylpyrazin-1-ium iodide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
3-Amino-1-methylpyrazin-1-ium iodide is similar to other pyrazine derivatives, such as pyrazine itself, 2-amino-1-methylpyrazin-1-ium iodide, and 3-methylpyrazine. its unique combination of an amino group and a methyl group on the pyrazine ring, along with the iodide counterion, sets it apart from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
4-methylpyrazin-4-ium-2-amine;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N3.HI/c1-8-3-2-7-5(6)4-8;/h2-4H,1H3,(H2,6,7);1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZKRARDYRACCH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=NC=C1)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.